molecular formula C19H18N4O2S B2828326 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 898611-89-7

2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2828326
CAS RN: 898611-89-7
M. Wt: 366.44
InChI Key: GCALOYWUAMSCNV-UHFFFAOYSA-N
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Description

2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications.

Scientific Research Applications

Antioxidant and Antitumor Activities

Compounds related to 1,2,4-triazines, a category that includes the specified compound, have been evaluated for their antioxidant and antitumor activities. For instance, triazines and pyrimidine-2-thioles were studied for these activities, emphasizing the relevance of these compounds in medicinal chemistry, particularly in oncology and free-radical biology (El-Moneim, El‐Deen, & El-Fattah, 2011).

Antimicrobial and Antitumor Agents

Similar compounds have also been synthesized and tested as antimicrobial and antitumor agents. The research on fused 1,2,4-triazine derivatives explores their potential in combating microbial infections and tumor growth, highlighting the therapeutic potential of these molecules (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).

Anticonvulsant Agents

Compounds with a structure similar to the specified compound have been synthesized and evaluated for their anticonvulsant activity. These studies aim to develop new therapeutic agents for managing seizure disorders, demonstrating the importance of these compounds in neuropharmacology (Liu, Zhang, Jin, & Quan, 2016).

Insecticidal Activities

1,2,4-triazine derivatives have been assessed for their insecticidal activities against pests like the cotton leafworm. This highlights their potential application in agricultural sciences to protect crops from pest-related damage (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Metabolic Stability in Drug Development

The metabolic stability of such compounds is a critical factor in drug development, particularly in designing inhibitors for specific enzymes like PI3Kα and mTOR. The research underscores the importance of structural modifications to enhance the drug's stability and efficacy (Stec et al., 2011).

Antimicrobial Activity and Quantum Calculations

The antimicrobial activity of 1,2,4-triazine derivatives and their quantum calculations for predicting reactivity and stability have been studied, indicating their potential in antimicrobial therapy and the importance of computational chemistry in drug design (Fahim & Ismael, 2019).

Cascade Reactions in Heterocyclic Synthesis

1,2,4-triazines are also utilized in cascade reactions to synthesize various heterocyclic compounds, showcasing their utility in synthetic organic chemistry and the creation of diverse molecular architectures (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-6-5-9-15(10-13)20-17(24)12-26-19-21-18(25)16(22-23-19)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCALOYWUAMSCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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